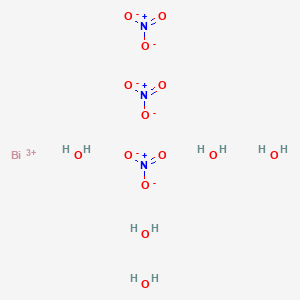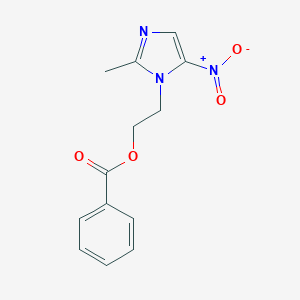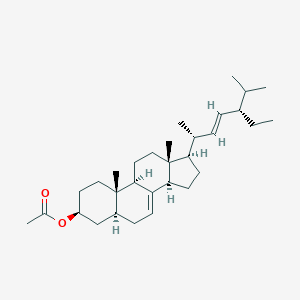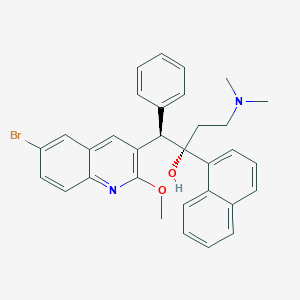
Bedaquiline
Overview
Description
Bedaquiline is an antibiotic used in combination with other medications to treat tuberculosis of the lungs that has been resistant to other antibacterial medications . It is used in adults and children at least 5 years old and weighing at least 33 pounds (15 kilograms) .
Synthesis Analysis
There are several studies on the synthesis of Bedaquiline. For instance, a study titled “Synthetic approaches towards bedaquiline and its derivatives” discusses the synthesis of more than 700 Bedaquiline derivatives . Another study titled “Asymmetric synthesis of bedaquiline based on bimetallic” provides a different approach to the synthesis of Bedaquiline .
Molecular Structure Analysis
Bedaquiline is a diarylquinoline having alcohol and amine groups on its side chains . It has a quinolinic central heterocyclic nucleus . A study titled “Optimizing Bedaquiline for cardiotoxicity by structure based virtual screening, DFT analysis and molecular dynamic simulation studies to identify selective MDR-TB inhibitors” provides a detailed analysis of the molecular structure of Bedaquiline .
Physical And Chemical Properties Analysis
Bedaquiline has been studied for its physical and chemical properties. A study titled “Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline” provides detailed information on the physical and chemical properties of Bedaquiline .
Scientific Research Applications
Treatment of Multidrug-Resistant Tuberculosis
Bedaquiline has been approved for the treatment of pulmonary multidrug-resistant tuberculosis (TB) as part of combination therapy in adults . It is one of the two most important drugs for treating tuberculosis .
Targeting Mycobacterial ATP Synthase
Bedaquiline, a diarylquinoline antimycobacterial agent, effectively targets mycobacterial ATP synthase . This makes it a potent drug in the fight against mycobacterial infections.
Intrapulmonary Delivery
Targeted delivery of bedaquiline to the lungs represents an alternative strategy to harness the sterilizing benefits of the drug against M.tb while mitigating off-target side effects . Two pulmonary delivery modalities were developed, including dry powder inhalation and liquid instillation .
Formulation with Different Salts
Bedaquiline has been formulated with different salts such as benzoate, hydrochloride (HCl), nicotinate, and malonate . These different formulations can have varying stability and bioavailability .
Analytical Techniques for Estimation
Numerous tests have been performed, including bio-analytical, HPLC, HPTLC, UV/Vis-Spectroscopy, LC-MS, LC-ESI-MS, and others, for evaluation of Bedaquiline in bulk and in its combination with other drugs from pharmaceutical formulations and also biological fluids .
Stability Assessment
The stability of different salts of Bedaquiline has been assessed under accelerated conditions of 40 °C and 75% relative humidity . The benzoate salt exhibited the lowest tendency to lose its chemical potency .
Mechanism of Action
- Downstream effects include reduced energy availability for M.tb, impairing its growth and survival .
- Impact on Bioavailability : Food increases its bioavailability, so it’s recommended to take it with a meal .
- Bedaquiline’s inhibition of ATP synthesis affects various ATP-dependent metabolic processes in M.tb .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
properties
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-XLJNKUFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027810, DTXSID80903989 | |
| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis. Bacterial death occurs as a result of bedaquiline., Bedaquiline (BDQ), an ATP synthase inhibitor, is the first drug to be approved for treatment of multidrug-resistant tuberculosis in decades. Though BDQ has shown excellent efficacy in clinical trials, its early bactericidal activity during the first week of chemotherapy is minimal. Here, using microfluidic devices and time-lapse microscopy of Mycobacterium tuberculosis, we confirm the absence of significant bacteriolytic activity during the first 3-4 days of exposure to BDQ. BDQ-induced inhibition of ATP synthesis leads to bacteriostasis within hours after drug addition. Transcriptional and proteomic analyses reveal that M. tuberculosis responds to BDQ by induction of the dormancy regulon and activation of ATP-generating pathways, thereby maintaining bacterial viability during initial drug exposure. BDQ-induced bacterial killing is significantly enhanced when the mycobacteria are grown on non-fermentable energy sources such as lipids (impeding ATP synthesis via glycolysis). Our results show that BDQ exposure triggers a metabolic remodelling in mycobacteria, thereby enabling transient bacterial survival., Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis., Infections with Mycobacterium tuberculosis are substantially increasing on a worldwide scale and new antibiotics are urgently needed to combat concomitantly emerging drug-resistant mycobacterial strains. The diarylquinoline TMC207 /bedaquiline/ is a highly promising drug candidate for treatment of tuberculosis. This compound kills M. tuberculosis by binding to a new target, mycobacterial ATP synthase. In this study we used biochemical assays and binding studies to characterize the interaction between TMC207 and ATP synthase. We show that TMC207 acts independent of the proton motive force and does not compete with protons for a common binding site. The drug is active on mycobacterial ATP synthesis at neutral and acidic pH with no significant change in affinity between pH 5.25 and pH 7.5, indicating that the protonated form of TMC207 is the active drug entity. The interaction of TMC207 with ATP synthase can be explained by a one-site binding mechanism, the drug molecule thus binds to a defined binding site on ATP synthase. TMC207 affinity for its target decreases with increasing ionic strength, suggesting that electrostatic forces play a significant role in drug binding. Our results are consistent with previous docking studies and provide experimental support for a predicted function of TMC207 in mimicking key residues in the proton transfer chain and blocking rotary movement of subunit c during catalysis. Furthermore, the high affinity of TMC207 at low proton motive force and low pH values may in part explain the exceptional ability of this compound to efficiently kill mycobacteria in different microenvironments. | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bedaquiline | |
Color/Form |
White solid | |
CAS RN |
843663-66-1, 654653-93-7 | |
| Record name | Bedaquiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843663-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654653-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bedaquiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118 °C | |
| Record name | Bedaquiline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Unlike many existing anti-tuberculosis drugs, Bedaquiline targets the energy production pathway of Mycobacterium tuberculosis specifically its ATP synthase. [] By binding to the transmembrane component of ATP synthase, it disrupts the proton gradient necessary for ATP synthesis, effectively cutting off the bacteria's energy supply. [] This unique mechanism makes it effective against both actively replicating and dormant mycobacteria, a crucial factor in combating persistent infections. []
A: Studies using Mycobacterium smegmatis as a model organism provide insights. Bedaquiline causes a rapid increase in oxygen consumption, indicating respiratory uncoupling. [] This uncoupling disrupts the proton motive force, specifically collapsing the transmembrane pH gradient without affecting membrane potential. [] This disturbance in proton cycling, essential for mycobacterial survival, is a key factor in the bactericidal effect of Bedaquiline. []
A: The molecular formula of Bedaquiline is C43H52N2O2, and its molecular weight is 616.88 g/mol. []
A: Bedaquiline possesses an unusually long terminal elimination half-life of approximately 5.5 months. [, ] This long half-life contributes to its prolonged presence in the body, potentially impacting treatment duration and requiring careful consideration of drug interactions, especially with drugs metabolized by CYP3A4. [, , ]
A: Bedaquiline's bioavailability increases significantly when taken with food. Studies show a 2-fold increase in bioavailability when administered with food, highlighting the importance of consistent administration practices for optimal drug exposure. []
A: Bedaquiline is primarily metabolized by the CYP3A4 enzyme in the liver. [, , , ] This metabolic pathway makes it susceptible to interactions with drugs that induce or inhibit CYP3A4, potentially altering its concentration and therapeutic effects. Co-administration with rifamycins, potent CYP3A4 inducers, significantly reduces Bedaquiline exposure, necessitating dosage adjustments. [, ] Similarly, the antiretroviral drug Lopinavir/Ritonavir, a CYP3A4 inhibitor, increases Bedaquiline exposure, requiring careful monitoring for potential toxicity. [, ] In contrast, Bedaquiline can be co-administered with Nevirapine, another antiretroviral, without dose adjustments as it does not significantly affect Bedaquiline exposure. []
A: Multiple studies demonstrate that adding Bedaquiline to a background MDR-TB regimen significantly improves treatment outcomes. [, , , , , ] For instance, in a phase 2b trial, Bedaquiline reduced the median time to sputum culture conversion from 125 days to 83 days compared to placebo. [] In a real-world setting in South Africa, Bedaquiline use was associated with a substantially higher favorable outcome rate at 24 months compared to a historical cohort of patients who did not receive the drug. []
A: While Bedaquiline shows promising in vitro activity against various NTM species, its efficacy in treating NTM infections is still under investigation. [, , ] Preliminary studies suggest that Bedaquiline-containing regimens may be effective for extrapulmonary NTM infections, but further research is needed to confirm these findings and to determine its role in treating pulmonary NTM infections. [, ]
A: The most common mechanism of Bedaquiline resistance is the acquisition of mutations in the Rv0678 gene. [, , , ] These mutations are thought to enhance the efflux of Bedaquiline from the bacterial cell via the MmpS5-MmpL5 efflux pump, reducing its intracellular concentration and effectiveness. [, ]
A: Notably, mutations in the Rv0678 gene also confer low-level cross-resistance to Clofazimine, another key drug used in MDR-TB treatment. [, ] This cross-resistance emphasizes the importance of drug susceptibility testing to guide treatment decisions and prevent the development of resistance. [, , ] Additionally, mutations in the pepQ gene have also been linked to low-level Bedaquiline and Clofazimine cross-resistance. []
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the accurate quantification of Bedaquiline and its metabolites, like N-monodesmethyl bedaquiline (M2), in human serum and other biological matrices. [, ] This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. []
A: The US Food and Drug Administration approved Bedaquiline in 2012, marking a significant milestone as the first new TB drug approved in over 40 years. [, , ] Its approval was based on Phase II clinical trials demonstrating its ability to accelerate sputum culture conversion in patients with MDR-TB. [, , ] Despite concerns about potential safety issues, Bedaquiline's unique mechanism of action and its potential to address the growing threat of MDR-TB played a crucial role in its accelerated approval. [, , , , ]
A: Research suggests that Bedaquiline may have anti-cancer properties, particularly against cancer stem cells (CSCs). [] Studies using breast cancer cells show that Bedaquiline inhibits mitochondrial function and effectively blocks the proliferation of CSCs. [] These findings highlight its potential for cross-disciplinary applications, warranting further pre-clinical and clinical investigations to explore its therapeutic potential beyond tuberculosis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




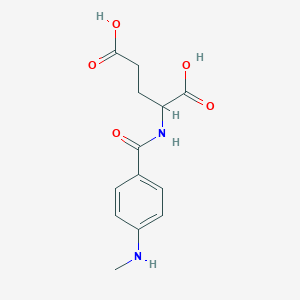
![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)

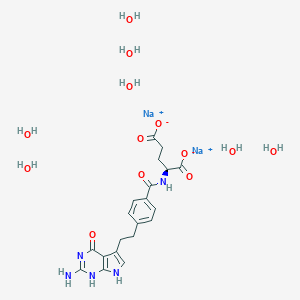

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)
